molecular formula C20H19N3O B12590114 Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- CAS No. 438237-79-7

Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-

Cat. No.: B12590114
CAS No.: 438237-79-7
M. Wt: 317.4 g/mol
InChI Key: VGAGRTYNPXNCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- is a complex organic compound that features a benzonitrile group attached to an oxazole ring, which is further substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzonitrile and diethylamino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to efficient and scalable production processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and oxazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully optimized to achieve the desired transformations with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 4-(dimethylamino)-: Similar structure but with a dimethylamino group instead of a diethylamino group.

    Benzonitrile, 4-(methoxy)-: Contains a methoxy group instead of an amino group.

    Benzonitrile, 4-(hydroxy)-: Features a hydroxy group in place of the amino group.

Uniqueness

The presence of the diethylamino group in benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- imparts unique electronic and steric properties, enhancing its reactivity and interaction with various targets. This makes it distinct from other similar compounds and broadens its range of applications in scientific research and industry .

Properties

CAS No.

438237-79-7

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

4-[5-[4-(diethylamino)phenyl]-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C20H19N3O/c1-3-23(4-2)18-11-9-16(10-12-18)19-14-22-20(24-19)17-7-5-15(13-21)6-8-17/h5-12,14H,3-4H2,1-2H3

InChI Key

VGAGRTYNPXNCAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.